3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a 1-ethylcyclopentyl group attached to the pyrazole ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials would include 1-ethylcyclopentanone and hydrazine hydrate.
Substitution Reaction: The methyl group can be introduced at the 1-position of the pyrazole ring through a substitution reaction using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Ethylcyclopentyl methacrylate: Another compound with a similar cyclopentyl group but different functional groups.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Shares the ethyl group but has different chemical properties and applications.
Uniqueness
3-(1-Ethylcyclopentyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of the pyrazole ring with the 1-ethylcyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-(1-ethylcyclopentyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-3-11(6-4-5-7-11)9-8-10(12)14(2)13-9/h8H,3-7,12H2,1-2H3 |
InChI Key |
XEVYIGBRFJGWKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
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